DHHC20 Acyltransferase Substrate Selectivity: cis-Vaccenoyl-CoA (C18:1 n-7) vs. Oleoyl-CoA (C18:1 n-9)
In a direct head-to-head selectivity assay with human DHHC20 palmitoyltransferase, cis-vaccenoyl-CoA (C18:1 n-7, Δ11 cis) exhibited approximately 1.3-fold higher relative activity compared to oleoyl-CoA (C18:1 n-9, Δ9 cis). Both activities were normalized to palmitoyl-CoA (C16:0) as the reference standard [1]. This difference demonstrates that the Δ11 double bond position confers distinct substrate recognition by the DHHC20 active site relative to the more common Δ9 configuration.
| Evidence Dimension | Relative acyltransferase activity (normalized to palmitoyl-CoA) |
|---|---|
| Target Compound Data | ~0.25 (cis-vaccenoyl-CoA, C18:1 n-7) |
| Comparator Or Baseline | ~0.19 (oleoyl-CoA, C18:1 n-9) |
| Quantified Difference | Approximately 1.3-fold higher relative activity for cis-vaccenoyl-CoA |
| Conditions | Human DHHC20 palmitoyltransferase coupled-enzyme assay; activity normalized to palmitoyl-CoA (C16:0); data represent average ± S.E. from three independent measurements |
Why This Matters
This direct selectivity comparison demonstrates that two C18:1 acyl-CoAs differing only in double bond position (Δ11 vs. Δ9) are not functionally equivalent as DHHC20 substrates, making cis-vaccenoyl-CoA essential for studies of isoform-specific acylation patterns in Wnt and other signaling pathways.
- [1] Rios-Esteves, J., & Resh, M.D. (2018). Stearoyl-CoA Desaturase-Mediated Monounsaturated Fatty Acid Availability Modulates Wnt Signaling. Journal of Biological Chemistry, 293(17), 6322-6334. Figure 6. View Source
